molecular formula C13H11N2NaO2 B1139137 Ozagrél sodique CAS No. 130952-46-4

Ozagrél sodique

Numéro de catalogue: B1139137
Numéro CAS: 130952-46-4
Poids moléculaire: 250.23
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Clinical Applications

  • Ischemic Stroke Management
    • Efficacy in Stroke Patients : Ozagrel has been evaluated for its effectiveness in treating patients with noncardioembolic ischemic stroke. A retrospective study indicated that while ozagrel was safe, it did not significantly improve functional outcomes compared to control groups .
    • Combination Therapy : Studies have explored the use of ozagrel in combination with other agents like edaravone. One study involving 156 acute stroke patients found that combined therapy might enhance outcomes compared to monotherapy .
  • Cerebral Aneurysm Procedures
    • Prophylactic Use : In a perioperative context, ozagrel has been used as a prophylactic agent during coil embolization of ruptured and unruptured cerebral aneurysms. It was administered to prevent thromboembolic events, showing promising results with no permanent neurological deficits observed in patients receiving ozagrel prophylactically .
  • Lacunar Infarction
    • Hemostatic Effects : Research has demonstrated that ozagrel can significantly reduce hemostatic markers in patients with lacunar infarction. In a controlled study, ozagrel administration led to decreased levels of platelet factor 4 and beta-thromboglobulin, indicating its potential to improve cerebral blood flow .
  • Dry Eye Syndrome
    • Investigational Use : Beyond cerebrovascular applications, ozagrel has been investigated for treating dry eye syndromes. This expands its potential therapeutic scope beyond traditional thrombotic disorders .

Table 1: Summary of Clinical Studies Involving Ozagrel Sodium

Study FocusSample SizeKey Findings
Ischemic Stroke2726 pairsNo significant improvement in outcomesSafe but not effective for outcomes
Combination Therapy156 patientsPotential enhanced efficacy with edaravoneSuggests benefit in acute stroke
Cerebral Aneurysm Procedures27 patientsNo permanent neurological deficits with prophylaxisEffective as a preventive measure
Lacunar Infarction30 patientsSignificant reduction in hemostatic markersIndicates improvement in blood flow

Safety Profile

Ozagrel sodium has been reported to have a favorable safety profile. In studies assessing its use during acute medical procedures, no significant adverse effects such as intracranial bleeding were noted . The absence of severe complications supports its continued use in clinical settings.

Mécanisme D'action

Target of Action

Ozagrel sodium, also known as (E)-sodium 4-(1-imidazolomethyl) cinnamate, primarily targets thromboxane A2 (TXA2) synthase . This enzyme plays a crucial role in the biosynthesis of thromboxane A2, a compound that promotes platelet aggregation and vasoconstriction .

Mode of Action

Ozagrel sodium acts as a highly selective and potent inhibitor of TXA2 synthase . By inhibiting this enzyme, ozagrel sodium effectively reduces the production of TXA2 . This leads to a decrease in platelet aggregation and vasoconstriction, two processes that TXA2 normally promotes .

Biochemical Pathways

The primary biochemical pathway affected by ozagrel sodium is the TXA2 biosynthesis pathway . By inhibiting TXA2 synthase, ozagrel sodium disrupts the production of TXA2, thereby affecting the balance between TXA2 and prostacyclin (PGI2). This results in reduced platelet aggregation and vasoconstriction, and improved microcirculation and energy metabolism .

Pharmacokinetics

The pharmacokinetics of ozagrel sodium involve a two-compartment open model . After intravenous injection, the half-life (t1/2ß) is approximately 1.22±0.44 hours, and the volume of distribution (Vd) is around 2.32±0.62L/kg . The area under the curve (AUC) is 0.47±0.08 µg.hr/ml, and the clearance (Cl) is 3.25±0.82L/h/kg . These properties suggest that ozagrel sodium has good bioavailability .

Result of Action

The inhibition of TXA2 synthase by ozagrel sodium leads to a decrease in platelet aggregation and vasoconstriction . This results in improved microcirculation and energy metabolism, particularly in the context of cerebral ischemia . Additionally, ozagrel sodium has been shown to exert protective effects against oxygen-glucose deprivation injury in PC12 cells .

Action Environment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ozagrel sodium involves several key steps:

Industrial Production Methods

In industrial settings, ozagrel sodium is often prepared as an injection solution. The process involves dissolving ozagrel in water for injection, adding equimolar sodium hydroxide to form the sodium salt, and then adding stabilizing agents such as sodium sulfite and calcium disodium edetate. The solution is then filtered, filled, and sterilized .

Analyse Des Réactions Chimiques

Types of Reactions

Ozagrel sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of ozagrel that retain its core structure but exhibit different pharmacological properties .

Comparaison Avec Des Composés Similaires

Activité Biologique

Ozagrel sodium (OS) is a synthetic thromboxane A2 synthase inhibitor primarily used in clinical settings for its antithrombotic properties. This article delves into the biological activity of Ozagrel sodium, highlighting its pharmacological effects, clinical applications, and recent research findings.

Pharmacological Mechanism

Ozagrel sodium operates by inhibiting thromboxane A2 synthesis, a potent vasoconstrictor and platelet aggregator. This mechanism is crucial in preventing thrombus formation, particularly in conditions where blood flow is compromised, such as acute ischemic stroke (AIS) and during surgical procedures involving potential thromboembolic events.

Clinical Applications

  • Acute Ischemic Stroke :
    • Ozagrel sodium has been extensively studied for its efficacy in AIS. A meta-analysis indicated that it significantly improves neurological outcomes and reduces mortality rates compared to control treatments. The relative risk of death was reported at 0.67, suggesting a protective effect against severe outcomes in AIS patients .
    • The drug has shown promise in enhancing recanalization rates during endovascular procedures for cerebral aneurysms, with early recanalization achieved in 50% of cases treated with OS .
  • Postoperative Management :
    • In a study involving patients undergoing coil embolization for cerebral aneurysms, OS was administered prophylactically to prevent thromboembolic complications. The results demonstrated no permanent neurological deficits in patients receiving OS, highlighting its potential as a preventive measure during high-risk surgical interventions .
  • Type 2 Diabetes Management :
    • Recent findings suggest that Ozagrel sodium may also play a role in managing complications associated with type 2 diabetes. A study indicated that OS combined with atorvastatin effectively regulated blood glucose levels and reduced inflammatory markers without increasing adverse effects .

Efficacy Studies

  • A systematic review of randomized controlled trials (RCTs) on Ozagrel sodium for AIS revealed significant improvements in neurological impairment scores (mean difference = -4.17) and highlighted the need for further high-quality trials to confirm long-term benefits .
  • In animal studies, OS demonstrated neuroprotective effects against oxygen-glucose deprivation injuries in neuronal cell lines, suggesting its potential utility beyond thromboembolic conditions .

Case Studies

  • Case Study Example : A 47-year-old woman with branch retinal arterial occlusion was treated with Ozagrel sodium, leading to significant improvement in her condition. This case illustrates the drug's versatility in treating vascular occlusions beyond cerebral applications .

Data Tables

Study Condition Dosage Outcome
Imamura et al. (2003)AIS80 mg/dayImproved neurological function
Park et al. (2010)Post-surgery40-80 mgNo permanent deficits observed
Gai et al. (2019)Type 2 DiabetesCombined with atorvastatinReduced inflammatory markers

Propriétés

IUPAC Name

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYJCOBUTXCBR-IPZCTEOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172327
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189224-26-8
Record name Ozagrel sodium [JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OZAGREL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Ozagrel sodium?

A1: Ozagrel sodium is a selective thromboxane A2 (TXA2) synthase inhibitor. [, , , , ] It prevents the conversion of prostaglandin H2 to TXA2 by inhibiting the enzyme thromboxane A2 synthase. [, , ]

Q2: What are the downstream effects of TXA2 inhibition by Ozagrel sodium?

A2: TXA2 is a potent vasoconstrictor and platelet aggregator. [] By inhibiting its synthesis, Ozagrel sodium exhibits antiplatelet and vasodilatory effects. [, , , ] This, in turn, can improve blood flow and reduce the risk of thromboembolic events, particularly in conditions like acute cerebral infarction. [, , , , , ]

Q3: How does Ozagrel sodium impact the balance between TXA2 and prostacyclin?

A3: Ozagrel sodium shifts the balance in favor of prostacyclin, a vasodilator and inhibitor of platelet aggregation, by inhibiting TXA2 production. [, ] This contributes to its overall beneficial effects in conditions involving platelet aggregation and vasoconstriction.

Q4: Does Ozagrel sodium directly affect other inflammatory mediators?

A4: While primarily a TXA2 synthase inhibitor, research suggests Ozagrel sodium may also influence the levels of other mediators involved in inflammation and oxidative stress, such as endothelin-1 (ET-1), calcitonin gene-related peptide (CGRP), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). [, ] Further research is needed to fully elucidate these mechanisms.

Q5: What is the molecular formula and weight of Ozagrel sodium?

A5: The molecular formula of Ozagrel sodium is C13H11NNaO4S. Its molecular weight is 313.28 g/mol.

Q6: Can Ozagrel sodium be safely mixed with calcium-containing solutions?

A6: Studies using solubility product constants and particle analysis suggest that mixing Ozagrel sodium with calcium-containing solutions is safe under clinical conditions. [] The number of insoluble microparticles observed remained within acceptable limits according to the Japanese Pharmacopoeia.

Q7: Is Ozagrel sodium compatible with solutions containing invertose, fructose, or xylitol?

A7: Research indicates that Ozagrel sodium remains stable for at least 6 hours when mixed with invertose injection, fructose injection, or xylitol injection. [] This supports the feasibility of combining these solutions for clinical administration.

Q8: Does Ozagrel sodium possess any inherent catalytic properties?

A8: Ozagrel sodium is not known to exhibit catalytic properties. Its primary mechanism of action involves the inhibition of an enzyme rather than catalyzing a chemical reaction.

Q9: Have any computational studies been conducted on Ozagrel sodium?

A9: The provided research abstracts do not mention specific computational studies on Ozagrel sodium.

Q10: How does the structure of Ozagrel sodium contribute to its selectivity for TXA2 synthase?

A10: While the provided research does not delve into specific SAR details for Ozagrel sodium, its structure allows it to bind specifically to the active site of TXA2 synthase, preventing the enzyme from converting prostaglandin H2 to TXA2.

Q11: What formulation strategies have been explored to enhance the stability or delivery of Ozagrel sodium?

A11: Research mentions the development of an Ozagrel sodium sodium chloride injection formulated with glycine and citric acid. [] This formulation aimed to improve stability and simplify the manufacturing process.

Q12: Are there specific SHE regulations regarding the manufacturing or disposal of Ozagrel sodium?

A12: The provided research abstracts do not elaborate on specific SHE regulations for Ozagrel sodium.

Q13: What is the route of administration for Ozagrel sodium?

A13: Ozagrel sodium is typically administered intravenously, although research suggests it may not have significant antithrombotic effects when administered orally. []

Q14: What animal models have been used to study the efficacy of Ozagrel sodium?

A14: Research utilized rat models of focal cerebral ischemia, limb ischemia-reperfusion, and TNBS-induced colitis to investigate the neuroprotective and anti-inflammatory effects of Ozagrel sodium. [, , ]

Q15: What clinical trials have been conducted on Ozagrel sodium?

A15: Numerous clinical studies have been conducted to evaluate the efficacy and safety of Ozagrel sodium in conditions such as acute cerebral infarction, unstable angina pectoris, and diabetic peripheral artery disease. [, , , , , , , , , , , , , , , , , , , , , , , ]

Q16: Is there evidence of resistance development to Ozagrel sodium?

A16: The provided research abstracts do not mention any reported cases of resistance to Ozagrel sodium.

Q17: What are the known side effects or safety concerns associated with Ozagrel sodium?

A17: While generally considered safe, Ozagrel sodium may cause side effects, and further research is ongoing.

Q18: Have any targeted drug delivery approaches been explored for Ozagrel sodium?

A18: The provided research abstracts do not discuss any specific targeted drug delivery strategies for Ozagrel sodium.

Q19: Are there specific biomarkers used to monitor the efficacy of Ozagrel sodium therapy?

A19: Research mentions the use of biomarkers such as CD62P, PAC-1, TXB2, 6-keto-PGF1α, MMP-9, NO, NOS, MDA, SOD, NSE and S-100β protein to evaluate the effectiveness of Ozagrel sodium in various conditions. [, , , , , ]

Q20: What analytical techniques are commonly used to quantify Ozagrel sodium?

A20: High-performance liquid chromatography (HPLC) is frequently employed to determine the concentration of Ozagrel sodium in pharmaceutical preparations. [, ] Additionally, Rayleigh light scattering techniques have also been explored for Ozagrel sodium quantification. []

Q21: Is there information available regarding the environmental impact of Ozagrel sodium?

A21: The provided research abstracts do not provide insights into the environmental fate or potential ecotoxicological effects of Ozagrel sodium.

Q22: How does the dissolution rate of Ozagrel sodium impact its bioavailability?

A22: The research abstracts provided do not specifically address the dissolution rate or its impact on the bioavailability of Ozagrel sodium.

Q23: What validation parameters were considered for the analytical methods used to quantify Ozagrel sodium?

A23: The research abstract focusing on analytical methods for Ozagrel sodium mentions employing the statutory test methods outlined in the Chinese Pharmacopoeia 2000. []

Q24: What quality control measures are employed during the manufacturing of Ozagrel sodium injections?

A24: The research emphasizes the importance of quality control during Ozagrel sodium injection manufacturing, particularly regarding bacterial endotoxin and sterility testing. [, ]

Q25: Does Ozagrel sodium elicit any significant immunological responses?

A25: The provided research abstracts do not indicate any significant immunogenic or hypersensitivity reactions associated with Ozagrel sodium.

Q26: Does Ozagrel sodium interact with any specific drug transporters?

A26: The research abstracts do not delve into specific interactions between Ozagrel sodium and drug transporters.

Q27: Does Ozagrel sodium induce or inhibit drug-metabolizing enzymes?

A27: The provided research abstracts do not provide details regarding the potential of Ozagrel sodium to induce or inhibit drug-metabolizing enzymes.

Q28: Is Ozagrel sodium considered biocompatible and biodegradable?

A28: The provided research abstracts do not provide specific information about the biocompatibility or biodegradability of Ozagrel sodium.

Q29: Are there any alternative drugs or treatment strategies comparable to Ozagrel sodium?

A29: While Ozagrel sodium demonstrates efficacy in managing conditions like acute cerebral infarction, alternative antiplatelet agents and treatment modalities exist. [] These may include other TXA2 synthase inhibitors, aspirin, clopidogrel, and low-molecular-weight heparin. [, , , , ] The choice of treatment depends on individual patient factors and the specific clinical scenario.

Q30: What research infrastructure and resources have been instrumental in advancing our understanding of Ozagrel sodium?

A31: The development and investigation of Ozagrel sodium have been facilitated by diverse research infrastructure and resources, including animal models, clinical trial networks, advanced analytical techniques like HPLC, and access to scientific databases for literature retrieval and analysis. [, , , , ]

Q31: What are some of the key milestones in the research and development of Ozagrel sodium?

A32: Key milestones in Ozagrel sodium research include its initial development as a selective TXA2 synthase inhibitor, subsequent investigation in animal models of various disease conditions, and the conduct of numerous clinical trials to evaluate its efficacy and safety in humans. [, , , , , , , , , , , , , , , , , , ]

Q32: How has cross-disciplinary collaboration contributed to Ozagrel sodium research?

A33: Ozagrel sodium research exemplifies cross-disciplinary synergy, involving collaborations among medicinal chemists, pharmacologists, clinicians, and analytical chemists. [, , , , ] This multidisciplinary approach has been crucial for understanding its mechanism of action, developing suitable formulations, conducting preclinical and clinical studies, and ultimately translating research findings into clinical practice.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.